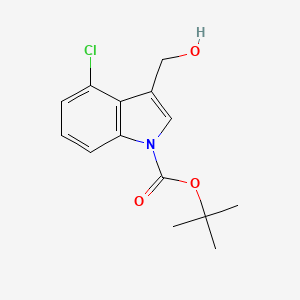

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16ClNO3 and its molecular weight is 281.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate is an organic compound characterized by its unique indole structure, which has garnered attention for its potential biological activities. This compound, with the molecular formula C14H16ClNO3, is notable for its applications in pharmaceutical sciences, particularly in the development of anti-cancer and anti-inflammatory agents.

The compound has a molecular weight of approximately 281.73 g/mol and features a tert-butyl group that enhances its lipophilicity, making it suitable for various chemical applications. Its structural characteristics include:

- Indole Core : A bicyclic compound composed of a benzene ring fused to a pyrrole ring.

- Chloro and Hydroxymethyl Substituents : These groups are critical for the compound's biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines. Key findings include:

- Tumor Growth Inhibition : Studies report a significant reduction in tumor size in animal models treated with this compound, suggesting its potential as an anti-cancer agent .

- Mechanism of Action : Although the exact mechanism remains to be fully elucidated, it is believed that the indole moiety plays a crucial role in modulating cellular pathways involved in cancer proliferation .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers, thereby indicating potential applications in treating inflammatory diseases. Clinical trials have reported:

- Reduction in Inflammatory Markers : Data supports that compounds derived from this indole structure can significantly lower markers associated with inflammation .

- Pain Relief : Clinical evaluations suggest efficacy in providing analgesic effects, contributing to its therapeutic profile .

Synthetic Pathways

The synthesis of this compound can be achieved through various organic reactions. Notable methods include:

- Catalytic Reactions : Utilizing catalysts to facilitate the formation of the compound from simpler precursors.

- Green Chemistry Approaches : Employing environmentally friendly methods to synthesize this compound while maintaining high yields and purity .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate | C14H16ClNO3 | Contains a formyl group affecting reactivity |

| Tert-butyl 4-methylthio-3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17ClNO3S | Incorporates a methylthio group influencing solubility |

| Tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H16BrClNO3 | Bromine substitution offers different electronic properties |

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of this compound against human tumor cell lines, demonstrating IC50 values in the nanomolar range .

- Preclinical Models : Research involving animal models indicated substantial tumor regression and improved survival rates among subjects treated with this compound compared to controls .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. The indole structure is prevalent in many natural products and pharmaceuticals, making this compound valuable for creating new therapeutic agents.

Reactivity and Functionalization

The compound can undergo various chemical transformations, including chlorination and oxidation reactions. For instance, it has been utilized in the synthesis of chlorinated indoles, which are important intermediates in organic synthesis due to their reactivity and ability to form complex structures . The regioselective chlorination of indoles using tert-butyl hypochlorite (tBuOCl) has shown promising results, allowing for the formation of diverse chlorinated products with high yields .

Pharmaceutical Applications

Potential Antiviral Agents

Research indicates that derivatives of indoles, including those synthesized from this compound, have been investigated for their antiviral properties. Specifically, compounds derived from this scaffold have demonstrated activity against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The modification of the indole structure can enhance its biological activity and selectivity.

Anticancer Activity

Indole derivatives have also been explored for their anticancer properties. Studies have shown that certain chlorinated indoles exhibit cytotoxic effects against various cancer cell lines. The ability to modify the this compound structure allows researchers to optimize these compounds for enhanced efficacy against specific cancer types.

Case Studies and Research Findings

Synthesis of Chlorinated Indoles

A notable case study involved the use of this compound as a precursor for synthesizing chlorinated oxindoles. In controlled experiments, the compound underwent chlorination using tBuOCl under mild conditions, yielding various chlorinated products with excellent atom economy . The results are summarized in the following table:

| Reaction Conditions | Yield (%) | Product Type |

|---|---|---|

| tBuOCl (3.0 equiv), THF, 60°C | 77 | 2-chloro-3-oxoindoline |

| tBuOCl (4.0 equiv), EtOAc | 99 | 2,2-dichloro-3-oxindole |

| tBuOCl (4.0 equiv), EtOAc | 52 | Decarboxylative chlorination |

This data illustrates the compound's effectiveness as a starting material in synthesizing valuable chlorinated intermediates.

Analyse Chemischer Reaktionen

Protection of the Hydroxymethyl Group

The primary alcohol in the hydroxymethyl group undergoes silylation for temporary protection during multi-step syntheses. tert-Butyldimethylsilyl (TBDMS) ether formation is achieved using TBDMS-Cl and imidazole in dimethylformamide (DMF) as a catalyst .

Example reaction conditions :

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| TBDMS-Cl (1.2 eq), imidazole (2.5 eq) | DMF | 0°C → RT | >90% |

This protection strategy prevents unwanted oxidation or nucleophilic reactions at the hydroxymethyl site during subsequent steps.

Oxidation to Aldehyde Functionality

The hydroxymethyl group can be oxidized to a formyl group, yielding tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate. This transformation is critical for introducing electrophilic sites for further derivatization.

Oxidation methods :

-

Swern oxidation (oxalyl chloride/DMSO)

-

Pyridinium chlorochromate (PCC) in dichloromethane

Key application :

The aldehyde intermediate participates in:

-

Wittig reactions for carbon-carbon bond formation

Nucleophilic Aromatic Substitution at Chloro Position

The chloro substituent at the 4-position undergoes substitution reactions under strong basic conditions.

Example : Reaction with lithium diisopropylamide (LDA) and triisopropyl borate generates boronic acid derivatives :

| Step | Conditions | Result |

|---|---|---|

| 1 | LDA (2.5 eq), THF, 0°C | Deprotonation |

| 2 | Triisopropyl borate (1.5 eq) | Boron incorporation |

| Workup | 2N HCl, EtOAc extraction | Isolation of boronic acid |

This boronate intermediate facilitates Suzuki-Miyaura cross-coupling with aryl halides, enabling biaryl indole synthesis.

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to expose the indole nitrogen:

Standard protocol :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at RT

-

Hydrochloric acid (HCl) in dioxane/water mixtures

Impact :

-

Generates 4-chloro-3-(hydroxymethyl)-1H-indole, a reactive scaffold for:

Functionalization via Hydroxymethyl Group

The hydroxymethyl group participates in:

-

Esterification with acyl chlorides (e.g., acetyl chloride)

-

Etherification using alkyl halides under basic conditions

Representative data :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine | Acetate ester | 85% |

| Methyl ether formation | CH₃I, K₂CO₃, DMF | Methoxy derivative | 78% |

Comparative Reactivity with Analogues

Functional group variations significantly alter reactivity:

Eigenschaften

IUPAC Name |

tert-butyl 4-chloro-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSIAONIRALTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654315 | |

| Record name | tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-01-2 | |

| Record name | tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.